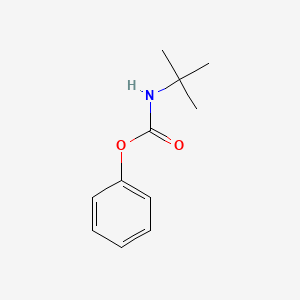
(5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone is a complex organic compound that features a brominated pyridine ring and a piperazine moiety with a hydroxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 5-bromo-pyridine.
Formation of Piperazine Derivative: The piperazine ring is functionalized with a hydroxyethyl group through a nucleophilic substitution reaction using ethylene oxide or 2-chloroethanol.
Coupling Reaction: The brominated pyridine and the hydroxyethyl-piperazine are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially yielding a ketone or aldehyde derivative.
Reduction: The bromine atom on the pyridine ring can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of (5-Bromo-pyridin-2-yl)-(4-(2-oxoethyl)-piperazin-1-yl)-methanone.
Reduction: Formation of (Pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
Ligand Design: Used as a building block for designing ligands in coordination chemistry.
Catalysis: Potential use in the development of novel catalysts for organic transformations.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine ring and the hydroxyethyl-piperazine moiety allow for specific binding interactions, which can inhibit enzyme activity or modulate receptor function. The exact pathways depend on the biological context and the specific target being studied.
Comparación Con Compuestos Similares
- (5-Chloro-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone
- (5-Fluoro-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone
- (5-Iodo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone
Comparison:
- Uniqueness: The presence of the bromine atom in (5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in substitution reactions, allowing for a wider range of chemical modifications.
- Reactivity: Brominated compounds generally exhibit higher reactivity in nucleophilic substitution reactions compared to their chloro and fluoro counterparts, making this compound a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H16BrN3O2 |
|---|---|
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
(5-bromopyridin-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C12H16BrN3O2/c13-10-1-2-11(14-9-10)12(18)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
Clave InChI |
DYLHLRQIXBOKLA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C(=O)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,5-Dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B8765439.png)
![N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide](/img/structure/B8765442.png)












